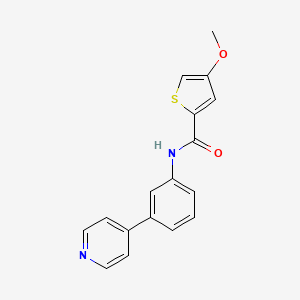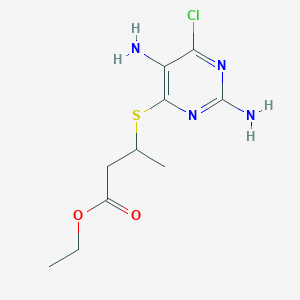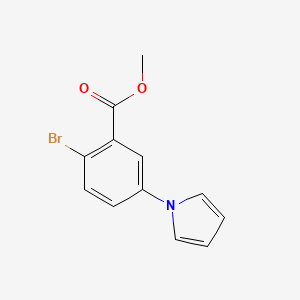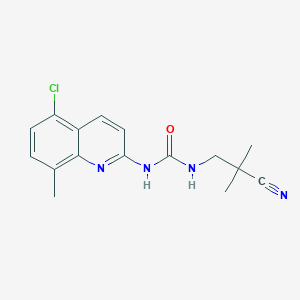![molecular formula C13H15ClN6O2 B7433803 6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine](/img/structure/B7433803.png)
6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential use in the development of new drugs for various diseases. In
Mecanismo De Acción
The mechanism of action of 6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells and malaria parasites. The compound targets the DNA synthesis pathway and disrupts the replication of cancer cells and malaria parasites. It also induces apoptosis, which is a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine has been found to have various biochemical and physiological effects. The compound has been shown to reduce the growth and proliferation of cancer cells and malaria parasites. It has also been found to induce apoptosis in cancer cells. The compound has been shown to have low toxicity and high selectivity towards cancer cells and malaria parasites.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine in lab experiments include its potent antimalarial and anticancer activity, low toxicity, and high selectivity towards cancer cells and malaria parasites. The compound can be easily synthesized in the laboratory and has good stability. However, the compound has limitations in terms of its solubility and bioavailability. Further studies are required to overcome these limitations.
Direcciones Futuras
There are several future directions for the study of 6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine. One of the future directions is to study the compound's potential use in the treatment of other diseases such as tuberculosis and HIV. Another future direction is to study the compound's mechanism of action in more detail and to identify its molecular targets. Further studies are also required to optimize the synthesis method of the compound and to improve its solubility and bioavailability.
Conclusion
In conclusion, 6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine is a chemical compound that has shown promising results in various scientific research fields. The compound has potential use in the development of new drugs for cancer, malaria, and other diseases. The compound's mechanism of action involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells and malaria parasites. The compound has low toxicity and high selectivity towards cancer cells and malaria parasites. Further studies are required to explore the compound's potential use in the treatment of other diseases and to optimize its synthesis method.
Métodos De Síntesis
The synthesis of 6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine involves the reaction of 6-chloro-2,4-diaminopyrimidine with 3-nitrobenzylbromide in the presence of potassium carbonate. This reaction leads to the formation of the desired compound in good yields. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine has shown promising results in various scientific research fields. It has been studied for its potential use in the treatment of cancer, malaria, and other diseases. The compound has been found to inhibit the growth of cancer cells and has shown potent antimalarial activity. It has also been studied for its potential use as a diagnostic tool for detecting cancer cells.
Propiedades
IUPAC Name |
6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN6O2/c1-2-9(7-4-3-5-8(6-7)20(21)22)17-12-10(15)11(14)18-13(16)19-12/h3-6,9H,2,15H2,1H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJMAUVFISYJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)[N+](=O)[O-])NC2=C(C(=NC(=N2)N)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B7433723.png)

![N-[(3R)-1-[4-(fluoromethyl)benzoyl]pyrrolidin-3-yl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B7433762.png)
![6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine](/img/structure/B7433770.png)

![6-chloro-4-N-[[4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433778.png)
![3,4-dimethoxy-N-[3-(2-methylpyrimidin-4-yl)phenyl]thiophene-2-carboxamide](/img/structure/B7433786.png)

![1-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol](/img/structure/B7433792.png)
![5-bromo-6-chloro-4-N-[2-(4-methylphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7433797.png)
![5-(1-methylpyrrolidin-2-yl)-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7433814.png)
![1-(5-Anilinopyridin-2-yl)-3-[(6-fluoropyridin-2-yl)methyl]urea](/img/structure/B7433820.png)

